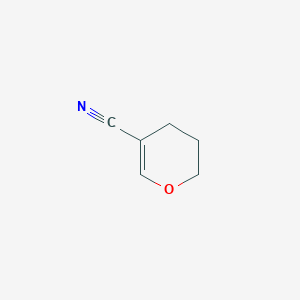

3,4-dihydro-2H-pyran-5-carbonitrile

Description

Significance of 3,4-Dihydropyran Derivatives as Synthetic Intermediates and Building Blocks

Derivatives of 3,4-dihydropyran are highly sought-after building blocks in the synthesis of a wide array of organic compounds. nih.govmdpi.com They serve as precursors to various other heterocyclic systems and can be elaborated into complex acyclic structures. The market for 3,4-dihydro-2H-pyran (DHP) and its derivatives is projected to experience steady growth, driven by its increasing applications in the pharmaceutical and chemical industries. datainsightsmarket.com For instance, these derivatives are crucial in the preparation of components for macrocyclic antibiotics and as precursors for C-glycosides. nih.gov The versatility of the dihydropyran ring allows for its incorporation into diverse molecular frameworks, making it a valuable tool for medicinal chemists and synthetic organic chemists alike. mdpi.com

The synthesis of functionalized 3,4-dihydropyrans can be achieved through various methods, including multicomponent reactions and organocatalytic processes. mdpi.comacs.org These methods often provide access to highly substituted and stereochemically complex dihydropyran derivatives, further expanding their utility in synthesis. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydro-2H-pyran-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-4-6-2-1-3-8-5-6/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGRPVMXEZMTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Pathways Involving 3,4 Dihydro 2h Pyran 5 Carbonitrile

Mechanistic Studies Employing Computational Chemistry.

While specific computational studies exclusively focused on 3,4-dihydro-2H-pyran-5-carbonitrile are not extensively available in the current body of literature, the application of computational chemistry provides a powerful lens through which the reactivity of this and related compounds can be understood. The following sections outline the key theoretical methods and their potential applications in elucidating the reaction mechanisms of this dihydropyran derivative.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures and reaction mechanisms. For a molecule like this compound, DFT calculations would be instrumental in mapping the potential energy surface of its various reactions. This would involve optimizing the geometries of reactants, products, intermediates, and transition states.

A combination of experimental studies and DFT calculations on related dihydropyran systems has been shown to provide interesting mechanistic insights into their synthesis and reactivity. nih.gov For instance, in the synthesis of pyran derivatives, DFT can be used to investigate the stability of different conformations, such as the "flattened-boat" conformation observed in some 4H-pyran derivatives. cuny.edu Furthermore, DFT calculations can elucidate electronic properties like the HOMO-LUMO energy gap and molecular electrostatic potential, which are crucial for predicting a molecule's stability and reactivity. cuny.edu In the context of this compound, DFT could be employed to rationalize the regioselectivity of nucleophilic attacks and to compare the energetics of different possible reaction pathways, such as 1,2- versus 1,4-addition.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying chemical reactions in large systems, such as in solution or within an enzyme's active site. mdpi.com This method treats the chemically active region (e.g., the dihydropyran ring and the reacting nucleophile) with a high level of quantum mechanical theory, while the surrounding environment (e.g., solvent molecules) is described by a more computationally efficient molecular mechanics force field. mdpi.com

Although no specific QM/MM studies on this compound have been reported, this methodology would be invaluable for understanding solvent effects on its reactions. For instance, QM/MM simulations could model how explicit solvent molecules stabilize charged intermediates or transition states in nucleophilic addition or ring-opening reactions, providing a more dynamic and realistic picture than gas-phase calculations. The insights from such simulations could help explain experimentally observed solvent-dependent reaction rates and selectivities.

Hydride transfer is a fundamental process in many organic reactions. While not the most common reaction pathway for dihydropyrans, the possibility of hydride transfer, particularly in the presence of suitable catalysts or reagents, cannot be entirely ruled out. Computational studies are essential for investigating the feasibility of such processes. The enthalpy changes associated with hydride release can be determined, and a library of organic hydride donors with known hydride-releasing enthalpies can be constructed. semanticscholar.org

For this compound, theoretical calculations could be used to determine the thermodynamic and kinetic barriers for any potential hydride transfer reactions. This would involve identifying potential hydride donors or acceptors in a given reaction system and calculating the energetics of the hydride transfer step. Such studies could also shed light on the role of any catalysts that might facilitate this process.

The characterization of transition states and the determination of activation energies are critical for a quantitative understanding of reaction kinetics. Computational methods, particularly DFT, are widely used to locate transition state structures and calculate their energies. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can then be determined as the energy difference between the transition state and the reactants.

For reactions of this compound, theoretical calculations could provide detailed information about the geometry of the transition states for various nucleophilic additions or ring-opening pathways. By calculating the activation energies for competing pathways, one could predict the most likely reaction product under a given set of conditions. For example, in the thermal decomposition of related dihydropyran compounds, computational studies have been used to calculate activation energies and frequency factors, revealing how substituents on the pyran ring can influence the thermal stability of the molecule. mdpi.com

Nucleophilic Reactivity of the 3,4-Dihydropyran-5-Carbonitrile Scaffold.

The electron-withdrawing nature of the nitrile group renders the β-carbon of the α,β-unsaturated system in this compound susceptible to nucleophilic attack. This reactivity can lead to a variety of transformations, including ring-opening reactions, which significantly expand the synthetic utility of this scaffold.

The dihydropyran ring, while generally stable, can undergo cleavage under certain conditions, particularly when the reaction is initiated by a nucleophilic attack that leads to a thermodynamically favorable product. The increased susceptibility of the dihydropyran ring to the action of various nucleophiles makes these compounds valuable building blocks for the synthesis of a wide variety of heterocyclic and carbocyclic compounds. nih.gov

A notable example of a ring-opening reaction involves the interaction of 3,4-dihydropyran-5-carbaldehyde, a closely related compound, with ammonia (B1221849). datapdf.com This reaction proceeds via the opening of the dihydropyran ring to yield 3-amino-2-(3-hydroxypropyl)acrolein. datapdf.com Similarly, condensation with glycine (B1666218) esters leads to the formation of an enaminal through a ring-opening process, which can then be used to synthesize substituted pyrroles in a one-pot reaction. datapdf.com

The reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with 1,3-bis(trimethylsilyl) ethers in the presence of TiCl4 also involves a ring-opening step. datapdf.com This cascade process includes a conjugate addition followed by the opening of the pyran ring via a retro-Michael reaction. datapdf.com

The table below summarizes some of the reported ring-opening reactions of 5-acyl-3,4-dihydro-2H-pyrans with various nucleophiles.

Table 1: Ring-Opening Reactions of 5-Acyl-3,4-dihydro-2H-pyrans with Nucleophiles

| Dihydropyran Derivative | Nucleophile | Reaction Conditions | Ring-Opened Product | Reference |

|---|---|---|---|---|

| 3,4-dihydropyran-5-carbaldehyde | Ammonia | - | 3-amino-2-(3-hydroxypropyl)acrolein | datapdf.com |

| 3,4-dihydropyran-5-carbaldehyde | Glycine esters | - | Enaminal derivative | datapdf.com |

Reactions with Oxygen-Centered Nucleophiles

The reaction of this compound with oxygen-centered nucleophiles is primarily centered on the reactivity of the nitrile group and the conjugated system.

Hydrolysis: The acid-catalyzed hydrolysis of the nitrile group is a characteristic reaction. While direct studies on this compound are not extensively documented, research on related poly-functionalized dihydropyran systems offers significant insights. For instance, in the presence of aqueous acid, certain dihydropyrans containing multiple cyano groups undergo a quasi-hydrolysis of a cyano group to a carboxamide. acs.orgorganic-chemistry.org This transformation can be regio- and diastereoselective. acs.orgorganic-chemistry.org In one such study, the action of hydrochloric acid on a 3,3,4-tricyano-3,4-dihydro-2H-pyran derivative resulted in the selective formation of a pyran-4-carboxamide in good yields. acs.org This suggests that under acidic conditions, the nitrile group of this compound can be expected to hydrolyze to the corresponding 3,4-dihydro-2H-pyran-5-carboxamide or further to 3,4-dihydro-2H-pyran-5-carboxylic acid. rsc.orgacs.org

In addition to reactions at the nitrile group, strong oxygen-centered nucleophiles in the presence of a base could potentially add to the C4 position via a Michael-type addition, leading to the formation of a transient enolate, although this pathway is less commonly reported compared to reactions with other nucleophiles.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazines)

The reactions of this compound with nitrogen-centered nucleophiles are complex and can involve the nitrile group, the conjugated double bond, or lead to ring-opening and subsequent cyclization reactions. The reactivity often mirrors that of analogous 5-acyl-3,4-dihydro-2H-pyrans. organic-chemistry.orgwikipedia.org

Amines: Primary and secondary amines can react with the electrophilic C4 position in a Michael-type addition. For the analogous 3,4-dihydropyran-5-carbaldehyde, reaction with ammonia can lead to the opening of the dihydropyran ring. organic-chemistry.org It is plausible that similar ring-opening pathways could occur with this compound under certain conditions, particularly with primary amines.

Hydrazines: The reaction with hydrazines is a versatile method for synthesizing pyrazole (B372694) derivatives. organic-chemistry.org In analogous 5-acyl-dihydropyrans, the reaction with hydrazine (B178648) and its derivatives typically proceeds via initial attack at the carbonyl carbon, followed by cyclization and dehydration to form a pyrazole ring. organic-chemistry.orglibretexts.org For this compound, the reaction would likely initiate with a Michael addition of the hydrazine to the C4 position, followed by an intramolecular attack of the second nitrogen atom on the nitrile carbon. Subsequent tautomerization and elimination would lead to the formation of a pyrazolo-dihydropyran fused system or a pyrazole with a side chain derived from the opened pyran ring. The regioselectivity of the initial attack can be influenced by the substitution on the hydrazine. organic-chemistry.org

Reactions with Carbon-Centered Nucleophiles (e.g., Grignard Reagents)

The interaction of this compound with potent carbon-centered nucleophiles like Grignard and organolithium reagents can occur at two primary electrophilic sites: the nitrile carbon and the β-carbon (C4) of the conjugated system.

Grignard Reagents: The reaction of Grignard reagents (R-MgX) with nitriles is a classical method for the synthesis of ketones. acs.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting imine salt is then hydrolyzed during aqueous workup to yield a ketone. acs.orgyoutube.com Therefore, the reaction of this compound with a Grignard reagent is expected to produce a 5-acyl-3,4-dihydro-2H-pyran derivative.

However, for conjugated systems like this, 1,4-conjugate addition (Michael addition) of the Grignard reagent to the C4 position is a competing pathway. Studies on related 5-acyl-3,4-dihydro-2H-pyrans have shown that both 1,2- and 1,4-addition products can be formed, with the ratio depending on the specific Grignard reagent, the substrate, and the reaction conditions. organic-chemistry.org For instance, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with benzylmagnesium bromide can yield mainly the 1,4-addition product. organic-chemistry.org

Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents and are also capable of adding to nitriles. organicchemistrydata.org Similar to Grignard reagents, they can participate in both 1,2-addition to the nitrile and 1,4-conjugate addition. In some cases, with highly reactive organolithium reagents like butyllithium, a retro-Michael reaction can be promoted, leading to the opening of the pyran ring. wikipedia.org

Specificity of Reactions at Electrophilic Centers

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity, governed by the nature of the nucleophile and the reaction conditions. The molecule possesses two main electrophilic centers: the nitrile carbon (a "hard" electrophilic center) and the C4 carbon of the Michael system (a "soft" electrophilic center).

According to the principles of Hard and Soft Acids and Bases (HSAB), hard nucleophiles (e.g., organolithium reagents, hydride reagents) tend to favor attack at the hard electrophilic nitrile carbon (1,2-addition). In contrast, softer nucleophiles (e.g., cuprates, enamines, thiols) generally prefer to attack the soft C4 position (1,4-conjugate addition).

Grignard reagents have an intermediate character and can undergo both 1,2- and 1,4-addition, with the outcome often being sensitive to steric hindrance and the presence of coordinating catalysts. organic-chemistry.org The competition between these two pathways is a common feature in the chemistry of α,β-unsaturated nitriles and carbonyl compounds.

Electrophilic Transformations of the Pyran Ring

While the electron-withdrawing nitrile group deactivates the pyran's double bond towards many electrophilic attacks, certain electrophilic reactions can still occur, particularly those involving radical or highly reactive electrophilic species.

Halogenation Reactions

The carbon-carbon double bond in this compound can undergo electrophilic addition of halogens. Due to the electron-withdrawing nature of the nitrile group, the double bond is electron-deficient. youtube.com The reaction of the parent 3,4-dihydro-2H-pyran with chlorine or bromine results in the addition across the double bond to yield 2,3-dihalotetrahydropyrans. organic-chemistry.org

For the electron-deficient double bond in this compound, halogenation is still expected to occur, likely proceeding through a polar mechanism involving a halonium ion intermediate or a radical pathway depending on the conditions. The presence of the nitrile group may require more forcing conditions or specific catalysts compared to electron-rich olefins. youtube.comcapes.gov.br The resulting product would be a dihalogenated tetrahydropyran (B127337) derivative. The existence of compounds like 5-bromo-3,4-dihydro-2H-pyran further suggests that halogenation at the vinylic position is a feasible transformation.

Sensitized Photooxygenation Mechanistic Aspects

Sensitized photooxygenation involves the reaction of a substrate with singlet oxygen (¹O₂), which is typically generated by energy transfer from a photosensitizer excited by light. The reaction of singlet oxygen with alkenes can proceed through several mechanisms, including the ene reaction, [2+2] cycloaddition to form dioxetanes, and [4+2] cycloaddition with dienes. capes.gov.br

For 3,4-dihydro-2H-pyran systems, which are trisubstituted electron-rich olefins, photooxygenation is a well-studied process. acs.orgorganic-chemistry.org Studies on the closely related 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid ethyl ester have shown that sensitized photooxygenation leads to the formation of allylic hydroperoxides via an ene-type reaction. organic-chemistry.org These hydroperoxides can then be transformed into dioxetanes. organic-chemistry.org

Given that this compound is an electron-deficient alkene due to the conjugated nitrile group, its reactivity towards the electrophilic singlet oxygen is expected to be lower than that of electron-rich dihydropyrans. capes.gov.br However, photooxygenation is still possible. The likely mechanistic pathways would involve:

Ene Reaction: Attack of singlet oxygen on the double bond with abstraction of an allylic proton from the C4 position to yield an allylic hydroperoxide with migration of the double bond.

[2+2] Cycloaddition: A concerted or stepwise cycloaddition of singlet oxygen to the double bond to form a highly strained 1,2-dioxetane (B1211799) intermediate. This dioxetane can then cleave to form dicarbonyl compounds.

The specific pathway and product distribution would depend on the reaction conditions, including the solvent and the sensitizer (B1316253) used. While direct experimental data for this compound is not available, the mechanisms established for other substituted dihydropyrans provide a strong predictive framework for its behavior in sensitized photooxygenation reactions. acs.org

Intramolecular Cyclization and Recyclization Processes

The strategic positioning of the cyano group in this compound and its derivatives facilitates a range of intramolecular cyclization reactions, often proceeding through bicyclic intermediates. These processes are typically initiated by the activation of the nitrile group, followed by nucleophilic attack from another part of the molecule.

A noteworthy example of intramolecular cyclization is observed in the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles, which are precursors to substituted this compound systems. In the presence of an aldehyde and under acidic conditions, these precursors form a 2,7-dioxabicyclo[3.2.1]octane derivative as a key intermediate. This bicyclic system is the result of an intramolecular interaction involving the carbonyl group and one of the nitrile groups. Subsequent acid-catalyzed processes lead to the final dihydropyran product. Current time information in Богородский район, RU.

In a related transformation, the intramolecular cyclization of 2-benzamide-N-cyano sulfoximines is promoted by the activation of the N-cyano group with trifluoro- or trichloroacetic anhydride. This activation leads to the formation of thiadiazinone 1-oxides in excellent yields. While not a direct example involving this compound, this reaction highlights a general principle where the activation of a cyano group facilitates intramolecular attack. rsc.org

Recyclization processes, which involve the opening of the dihydropyran ring followed by a subsequent, different cyclization event, are also mechanistically plausible, though less commonly documented for this specific scaffold. These transformations can be viewed as a subset of skeletal rearrangements, where the initial heterocyclic core is fundamentally altered. For instance, acid-catalyzed opening of the dihydropyran ring can generate a carbocationic intermediate that is susceptible to trapping by various nucleophiles, leading to new ring systems. acs.orgnih.gov This process effectively "recycles" the atoms of the original dihydropyran into a new heterocyclic structure.

Rearrangements and Quasi-Hydrolysis Mechanisms of the Cyano Group

The 3,4-dihydro-2H-pyran ring system is susceptible to skeletal rearrangements, particularly under acidic conditions. These rearrangements often proceed through cationic intermediates and can lead to significant structural diversity.

Substituted dihydropyrans, which can be derived from glycal precursors, undergo acid-catalyzed rearrangements to yield highly functionalized isochroman (B46142) and dioxabicyclooctane scaffolds. acs.orgnih.govnih.govfigshare.com The mechanism involves the acid-catalyzed opening of the dihydropyran ring to form an allylic carbocation. This intermediate can then be trapped by a suitably positioned nucleophile within the same molecule. For example, a pendant aryl group can act as a nucleophile in a Friedel-Crafts type reaction to form an isochroman skeleton. Alternatively, an olefinic group can participate in a cation-olefin cyclization, leading to the formation of dioxabicyclic systems. acs.orgnih.gov

The cyano group in derivatives of this compound can undergo an unusual "quasi-hydrolysis" in the presence of acid, leading to the formation of a carboxamide. This transformation is distinct from a typical nitrile hydrolysis as it can proceed under anhydrous conditions. Current time information in Богородский район, RU.

A plausible mechanism for this quasi-hydrolysis involves the initial formation of a bicyclic iminolactone intermediate, such as the 2,7-dioxabicyclo[3.2.1]octane derivative mentioned previously. In the presence of a dry acid like trifluoroacetic acid, the imino group is protonated, forming an iminium salt. This is followed by the decyclization of the iminolactone ring, without the direct participation of water, to yield the carboxamide. Current time information in Богородский район, RU. This process is an elegant example of neighboring group participation, where the oxygen atom of the pyran ring assists in the transformation of the cyano group. Current time information in Богородский район, RU.acs.orgvedantu.comwikipedia.org

The table below summarizes the conditions for the acid-catalyzed quasi-hydrolysis of a related 6-imino-2,7-dioxabicyclo[3.2.1]octane-3,3,4-tricarbonitrile to the corresponding 3,4-dihydro-2H-pyran-4-carboxamide.

| Entry | Acid | Co-solvent | Conditions | Time (min) | Yield (%) |

| 1 | HCl (aq 15%) | iPrOH | 80 °C | 5 | 71 |

| 2 | HBr (aq 40%) | iPrOH | 80 °C | 3 | 65 |

| 3 | HNO₃ (aq 50%) | – | 80 °C | 3 | 67 |

| 4 | H₂SO₄ (aq 50%) | 1,4-dioxane | rt | 15 | – |

| 5 | CH₃COOH (dry) | – | 110 °C | 5 | – |

| 6 | CF₃COOH (dry) | – | rt | 10 | 69 |

Data sourced from Beilstein Journal of Organic Chemistry. Current time information in Богородский район, RU.

This unusual resistance of the intermediate imine moiety to direct hydrolysis in aqueous acidic media is a key feature of this transformation. Current time information in Богородский район, RU.

Functionalization and Derivatization Strategies for 3,4 Dihydro 2h Pyran 5 Carbonitrile

Chemical Modifications of the Carbonitrile Group

The carbonitrile (or cyano) group is a highly versatile functional group that can be converted into a variety of other functionalities, most notably carboxamides, carboxylic acids, and amines.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in a two-step manner: first to a primary amide, and then to the corresponding carboxylic acid. The reaction can be catalyzed by either acid or base, with the specific conditions determining the final product.

Under acidic conditions, such as refluxing with dilute hydrochloric acid, the nitrile group can be fully hydrolyzed to a carboxylic acid. libretexts.orgbyjus.com The reaction proceeds via the formation of a protonated nitrile, which is more susceptible to nucleophilic attack by water. The intermediate amide is also hydrolyzed under these conditions to yield the final carboxylic acid, 3,4-dihydro-2H-pyran-5-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Basic hydrolysis, typically carried out by heating with an aqueous solution of a strong base like sodium hydroxide, also proceeds through an amide intermediate. commonorganicchemistry.comyoutube.com However, under these conditions, the final product is the salt of the carboxylic acid (e.g., sodium 3,4-dihydro-2H-pyran-5-carboxylate). libretexts.org To obtain the free carboxylic acid, a subsequent acidification step is necessary. libretexts.org

In a related study, the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides was achieved through a diastereoselective reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govbeilstein-journals.org This process involves a quasi-hydrolysis of a cyano group, showcasing an interesting pathway to pyran carboxamides. nih.gov While this method does not start from 3,4-dihydro-2H-pyran-5-carbonitrile, it highlights the reactivity of cyano groups on the dihydropyran ring system. Good yields of the 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides, ranging from 57-69%, were obtained using hydrochloric acid. nih.gov

Table 1: Representative Conditions for Nitrile Hydrolysis This table presents generalized conditions for nitrile hydrolysis, as specific data for this compound is not readily available in the provided search results.

| Transformation | Reagents and Conditions | Product |

| Acid-catalyzed Hydrolysis | Dilute HCl, Reflux | 3,4-Dihydro-2H-pyran-5-carboxylic acid |

| Base-catalyzed Hydrolysis | NaOH (aq), Reflux, then H₃O⁺ workup | 3,4-Dihydro-2H-pyran-5-carboxylic acid |

The reduction of the nitrile group provides a direct route to primary amines, specifically (3,4-dihydro-2H-pyran-5-yl)methanamine. This transformation is typically achieved using powerful reducing agents or through catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of nitriles to primary amines. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation offers an alternative method for nitrile reduction. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction conditions, including pressure and temperature, can be varied depending on the specific catalyst and substrate.

Transformations Involving the Endocyclic Double Bond

The endocyclic double bond in this compound is a key site for introducing new functional groups through addition reactions and for skeletal modifications via metathesis and isomerization.

Addition reactions across the double bond allow for the introduction of a wide array of functional groups.

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes, which would lead to the formation of a hydroxyl group on the pyran ring. masterorganicchemistry.comyoutube.com The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), across the double bond. masterorganicchemistry.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic medium yields the alcohol. masterorganicchemistry.com For 3,4-dihydro-2H-pyran, this reaction generally results in the formation of tetrahydropyranols. The regioselectivity is influenced by both steric and electronic factors.

Halogen Addition: The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), across the double bond of dihydropyrans leads to the formation of dihalogenated tetrahydropyran (B127337) derivatives. sigmaaldrich.com Research on the bromination of 3,4-dihydro-2H-thiopyran derivatives indicates that the reaction can lead to either bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycle. researchgate.net This suggests that similar reactivity could be expected for the oxygen analogue, this compound.

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. Ring-closing metathesis (RCM) is particularly useful for the synthesis of cyclic compounds. organic-chemistry.org While often used to construct the dihydropyran ring itself, metathesis reactions can also be employed to further functionalize the existing scaffold. beilstein-journals.orgrsc.org For instance, a diene derived from this compound could potentially undergo RCM to form a bicyclic system. The choice of catalyst, often a ruthenium-based complex like a Grubbs' catalyst, is crucial for the success of the reaction. organic-chemistry.org

Double bond migration within the dihydropyran ring can be catalyzed by various reagents, including transition metal complexes. This isomerization can be a competing or desired reaction depending on the synthetic goal. For example, an olefin metathesis/double bond migration sequence of allyl ethers is catalyzed by first and second-generation Grubbs' catalysts, which are activated for the migration by hydride sources like NaH or NaBH₄. organic-chemistry.org

Substitution and Cross-Coupling Reactions on the Pyran Ring

The pyran ring of this compound can also be a site for functionalization, particularly through cross-coupling reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, are powerful methods for the arylation or vinylation of alkenes. nih.govorganic-chemistry.orgsynarchive.com The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction could potentially be used to introduce substituents at the C6 position of this compound.

The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. wikipedia.orgorganic-chemistry.org To apply this to the dihydropyran system, a halogenated derivative of this compound would be required as a starting material.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is another widely used cross-coupling reaction for forming C-C bonds. libretexts.orgnih.govnih.gov Similar to the Stille reaction, this would necessitate a pre-functionalized dihydropyran with a suitable leaving group.

Table 2: Key Cross-Coupling Reactions for Pyran Ring Functionalization This table outlines general cross-coupling reactions that could be applied to derivatives of this compound.

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Heck Reaction | Alkene + Aryl/Vinyl Halide | Pd(OAc)₂, Phosphine ligand, Base |

| Stille Reaction | Organostannane + Organic Halide/Triflate | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Suzuki-Miyaura Coupling | Organoboron compound + Organic Halide/Triflate | Pd catalyst, Base |

Annulation and Fusion Reactions to Construct Polycyclic Systems

The dihydropyran ring, activated by the electron-withdrawing nitrile group, is a versatile building block for the synthesis of various fused heterocyclic systems. Annulation strategies often involve multicomponent reactions where the dihydropyran core is assembled and fused to another ring in a single pot.

Synthesis of Fused Pyrazolopyrans

The construction of pyrano[2,3-c]pyrazoles, a significant class of fused pyrazolopyrans, is frequently accomplished through one-pot, four-component reactions. nih.govresearchgate.net This strategy typically involves the condensation of an aromatic aldehyde, malononitrile (B47326), a hydrazine (B178648) derivative (like hydrazine hydrate (B1144303) or phenylhydrazine), and a β-ketoester such as ethyl acetoacetate (B1235776). nih.govresearchgate.net Various catalysts, including organocatalysts like triphenylphosphine (B44618) or solid-supported catalysts, can be employed to facilitate the reaction, often under aqueous or microwave-assisted conditions to enhance yields and reaction times. researchgate.netnih.gov

The general mechanism involves the initial formation of a pyrazolone (B3327878) intermediate from the reaction of the β-ketoester and hydrazine. nih.gov Concurrently, a Knoevenagel condensation occurs between the aromatic aldehyde and malononitrile to produce an arylidene malononitrile. A subsequent Michael addition between the pyrazolone and the arylidene intermediate, followed by intramolecular cyclization and dehydration, affords the final 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative. nih.gov This multicomponent approach allows for significant molecular diversity in the final fused pyrazolopyran structure by varying the aldehyde and hydrazine starting materials. nih.govacs.org

Table 1: Examples of Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives This table is representative of typical reactants used in the synthesis.

| Aldehyde | Hydrazine Derivative | β-Ketoester | Catalyst Example | Resulting Fused System |

|---|---|---|---|---|

| Benzaldehyde | Hydrazine Hydrate | Ethyl Acetoacetate | DABCO | 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| 4-Chlorobenzaldehyde | Hydrazine Hydrate | Ethyl Acetoacetate | ZnS Nanoparticles | 6-Amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| Furfural | Phenylhydrazine | Ethyl Acetoacetate | Sulfonated Carbon | 6-Amino-4-(furan-2-yl)-1-phenyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| 2-Phenyl-1H-indole-3-carbaldehyde | (from 3-methyl-1H-pyrazol-5(4H)-one) | (from 3-methyl-1H-pyrazol-5(4H)-one) | Piperidine (B6355638) | Indol-3-yl substituted pyrano[2,3-c]pyrazoles |

Construction of Pyrano[2,3-d]thiazole Derivatives

Pyrano[2,3-d]thiazole systems can be efficiently constructed via a one-pot, three-component condensation. A common method involves the reaction of a substituted aromatic aldehyde, malononitrile, and 2-thioxothiazolidin-4-one (rhodanine). researchgate.net This reaction is often catalyzed by a mild base like potassium carbonate and can be performed in an aqueous medium, highlighting its green chemistry credentials. nih.gov The reaction proceeds under reflux conditions, yielding the desired 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives in high yields. nih.gov A wide array of aromatic aldehydes, bearing both electron-donating and electron-withdrawing groups, can be utilized, demonstrating the broad scope of this synthetic method. nih.gov

Table 2: Synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile Derivatives Data sourced from a study by Shelke RN, et al. nih.gov

| Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) |

|---|---|---|

| 2,4-Dichlorophenyl | 92 | 245–247 |

| 2,4-Dimethoxyphenyl | 94 | 171–172 |

Formation of Chromeno-Fused Pyran Systems

The synthesis of chromeno-fused pyran systems, specifically those fused with other heterocycles, can be achieved through cyclization reactions. For instance, benzo[e]pyrano[2,3-d]thiazole derivatives are formed from the reaction of 2-cyanomethyl-4-thiazolidinone with salicylaldehyde. nih.gov This reaction proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization. The nucleophilic addition of the phenolic hydroxyl group onto the nitrile, or a related intermediate, leads to the formation of the benzopyran (chromene) ring fused to the pyranothiazole core. nih.gov Similarly, using 2-hydroxy-1-naphthaldehyde (B42665) as a reactant yields the corresponding naphtho[e]pyrano[2,3-d]thiazole derivative, demonstrating a pathway to more extended polycyclic aromatic systems. nih.gov

Generation of Pyrimidine-Fused Pyranoids

Pyrano[2,3-d]pyrimidines represent a widely studied class of pyrimidine-fused pyranoids. Their synthesis is commonly achieved through a versatile one-pot, three-component reaction. nih.govnih.gov This typically involves the condensation of an aromatic aldehyde, malononitrile, and a pyrimidine-based active methylene (B1212753) compound, most notably barbituric acid or its derivatives like thiobarbituric acid. nih.govresearchgate.net The reaction is a domino Knoevenagel-Michael cyclocondensation. researchgate.net Various catalysts, from basic catalysts like piperidine to solid acid catalysts such as sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO3H), have been shown to be effective. nih.gov The choice of catalyst and reaction conditions (e.g., thermal heating, microwave irradiation, or solvent-free) can be optimized to achieve high yields and purity of the final pyrano[2,3-d]pyrimidine dione (B5365651) products. nih.govresearchgate.net

Stereoselective Functionalization of this compound

Achieving stereocontrol in the functionalization of the dihydropyran ring is crucial for applications in medicinal chemistry and natural product synthesis. Research has focused on diastereoselective and enantioselective transformations of the pyran scaffold.

An efficient diastereoselective approach has been developed for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.govnih.govresearchgate.net This method is based on the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles (themselves formed from the addition of tetracyanoethylene (B109619) to ketones) with various aldehydes in an acidic medium. nih.govresearchgate.net The transformation proceeds with exceptional diastereoselectivity and involves an unusual regiospecific quasi-hydrolysis of one of the nitrile groups to a carboxamide. nih.govnih.gov This allows for the controlled installation of substituents at multiple positions on the pyran ring with a defined spatial relationship.

Enantioselective synthesis is exemplified by the preparation of key chiral building blocks like (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.gov This intermediate can be obtained through the enzyme-catalyzed kinetic resolution of the corresponding racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov Using enzymes such as Porcine Pancreatic Lipase (PPL), one enantiomer of the starting material is selectively hydrolyzed to the alcohol, allowing for the separation of the unreacted enantiomeric acetate. The resolved alcohol can then be oxidized to the target chiral aldehyde, providing a stereochemically pure precursor for further derivatization. nih.gov

Advanced Spectroscopic and Structural Characterization Studies of 3,4 Dihydro 2h Pyran 5 Carbonitrile and Derivatives

Elucidation of Reaction Intermediates and Products using Multidimensional NMR Spectroscopy

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including reaction intermediates and final products in the synthesis of 3,4-dihydro-2H-pyran-5-carbonitrile derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity between protons and carbons.

In the synthesis of functionalized cyclic sulfones, which share structural similarities with dihydropyrans, 2D NMR methods have been crucial for confirming the structures of intermediates and final products. For instance, detailed NMR data, including that from 2D experiments, are vital for identifying related sulfone derivatives. researchgate.net The application of these techniques to this compound derivatives allows for the precise assignment of all proton and carbon signals, even in complex stereoisomers.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | 3.8 - 4.2 | 65 - 70 | H2 to C3, C4, C6 |

| 3 | 1.8 - 2.2 | 20 - 25 | H3 to C2, C4, C5 |

| 4 | 2.3 - 2.7 | 25 - 30 | H4 to C3, C5, C6 |

| 5 | - | 100 - 105 | - |

| 6 | 4.5 - 4.9 | 150 - 155 | H6 to C2, C4, C5 |

| CN | - | 115 - 120 | - |

Note: These are generalized ranges and can vary based on substitution patterns.

The analysis of reaction mixtures over time using these NMR techniques can also help in identifying transient intermediates, providing valuable mechanistic insights into the formation of the dihydropyran ring. For example, in organocatalyzed reactions forming dihydropyranones, understanding the reaction mechanism and the intermediates involved is a key area of research. mdpi.com

Correlation of Vibrational Spectroscopy (FT-IR, FT-Raman) with Theoretical Models for Functional Group Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. When combined with theoretical calculations, such as those based on Density Functional Theory (DFT), a more precise assignment of vibrational modes can be achieved. researchgate.netresearchgate.net

For this compound, the characteristic nitrile (C≡N) stretching frequency is a key diagnostic band in the IR and Raman spectra. The position and intensity of this band can be influenced by the electronic environment of the molecule. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the correct assignment of not only the nitrile stretch but also the C-O-C stretching, C=C stretching, and various bending modes of the dihydropyran ring. mdpi.com

The comparison between experimental and calculated spectra can reveal subtle structural features and intermolecular interactions, such as hydrogen bonding. mdpi.com For instance, the study of different tautomers and dimers of a molecule using DFT can help in understanding the most stable forms and their corresponding vibrational signatures. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |

| C≡N Stretch | ~2220 | ~2220 | 2215 - 2230 |

| C=C Stretch | ~1650 | ~1650 | 1640 - 1660 |

| C-O-C Asymmetric Stretch | ~1240 | Weak | 1230 - 1250 |

| C-O-C Symmetric Stretch | ~1080 | ~1080 | 1070 - 1090 |

Note: Theoretical values are dependent on the level of theory and basis set used.

X-Ray Diffraction Analysis for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.govthieme-connect.de This technique is indispensable when dealing with chiral derivatives of this compound, as it provides unambiguous proof of the spatial arrangement of atoms.

The process involves growing a suitable single crystal of the compound, which can sometimes be challenging. thieme-connect.de Once a crystal is obtained, it is subjected to X-ray bombardment, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For chiral molecules, the determination of the absolute configuration often relies on the anomalous scattering of X-rays by heavier atoms present in the structure or by using a chiral reference. researchgate.net

In the context of pyran derivatives, X-ray diffraction has been successfully used to determine the steric configurations of complex structures, such as those formed in Diels-Alder reactions. sioc-journal.cn The precise bond lengths, bond angles, and torsion angles obtained from X-ray analysis also serve as a benchmark for validating the accuracy of theoretical calculations.

Table 3: Illustrative Crystallographic Data for a Dihydropyran Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.6 |

| Z | 4 |

Note: This is a hypothetical example to illustrate typical crystallographic parameters.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (beyond basic identification)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. whitman.edu High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight measurements, allowing for the determination of the elemental composition of this compound and its derivatives.

Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of these molecules in detail. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that can be used to identify specific structural motifs. core.ac.uk

For this compound, key fragmentation pathways would likely involve the retro-Diels-Alder reaction, leading to the cleavage of the dihydropyran ring, as well as the loss of small neutral molecules such as HCN or CO. The fragmentation patterns of different isomers can often be distinguished, providing an additional tool for structural characterization. youtube.com The fragmentation of cyclic ethers often involves cleavage of the C-C bond adjacent to the oxygen. libretexts.org

Table 4: Potential Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 123 | 95 | 28 (C₂H₄) | Retro-Diels-Alder reaction |

| 123 | 96 | 27 (HCN) | Loss of hydrogen cyanide |

| 123 | 68 | 55 (C₃H₃O) | Ring opening and subsequent fragmentation |

Note: The m/z values correspond to the nominal mass of the most abundant isotopes.

Spectroscopic Validation of Computational Predictions

A powerful approach in modern chemical research is the combination of experimental spectroscopic data with computational predictions. Theoretical models, particularly those based on DFT, can predict a wide range of molecular properties, including NMR chemical shifts, vibrational frequencies, and electronic transitions. mdpi.com

The experimental data obtained from NMR, FT-IR, FT-Raman, and UV-Vis spectroscopy serve to validate and refine these computational models. For example, the calculated NMR chemical shifts can be correlated with the experimental values to confirm the structural assignment. Similarly, the calculated vibrational spectra can be overlaid with the experimental FT-IR and FT-Raman spectra to ensure the correct assignment of the vibrational modes. mdpi.com

This synergistic approach not only provides a more robust characterization of this compound and its derivatives but also enhances our understanding of the underlying principles that govern their spectroscopic properties. The validated computational models can then be used to predict the properties of related, yet unsynthesized, compounds, thereby guiding future research efforts.

Theoretical and Computational Investigations on 3,4 Dihydro 2h Pyran 5 Carbonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov By approximating the electron density, DFT calculations can determine molecular geometry, orbital energies, and various electronic properties with a favorable balance of accuracy and computational cost. nih.gov For pyran systems and their derivatives, DFT methods, particularly using hybrid functionals like B3LYP, have been successfully employed to elucidate structural and electronic characteristics. materialsciencejournal.orgresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Orbital Overlap

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.orgschrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is directly related to the lowest possible electronic excitation energy within the molecule. schrodinger.com

In computational studies of related pyran-carbonitrile systems, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these orbital energies. materialsciencejournal.orgresearchgate.net For this analogue, the calculated energies provide a tangible example of the values expected for this class of compounds.

| Orbital | Energy (Gas Phase) |

| HOMO | -5.99 eV |

| LUMO | -2.71 eV |

| ΔE (Gap) | 3.28 eV |

| Data derived from a study on a related 4H-pyran-3-carboxylate derivative. |

The distribution of these orbitals is also significant. In many pyran derivatives, the HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-accepting groups. For 3,4-dihydro-2H-pyran-5-carbonitrile, the HOMO would likely involve the dihydropyran ring and the lone pairs of the oxygen atom. The LUMO is expected to be concentrated around the electron-withdrawing nitrile (-C≡N) group and the adjacent C=C double bond, indicating that this region is the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored based on the local electrostatic potential: regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. biointerfaceresearch.com Green areas represent regions of neutral potential.

For pyran-carbonitrile derivatives, MEP analyses consistently highlight specific reactive sites. researchgate.netresearchgate.net

Negative Regions (Red/Yellow): The most negative potential is typically located around the nitrogen atom of the nitrile group and the oxygen atom of the pyran ring. researchgate.net This high electron density indicates these are the primary sites for interactions with electrophiles or for hydrogen bonding.

Positive Regions (Blue): Electron-deficient areas are generally found on the hydrogen atoms of the molecule, particularly those attached to the pyran ring. researchgate.net

These MEP maps provide a clear, intuitive picture of the molecule's charge landscape, complementing the insights gained from HOMO-LUMO analysis and guiding the prediction of intermolecular interactions. researchgate.net

Quantum-Chemical Modeling of Reactivity and Selectivity

Quantum-chemical modeling provides a framework to predict the reactivity and selectivity of chemical reactions. By calculating global and local reactivity descriptors derived from DFT, chemists can understand why a molecule reacts the way it does.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts a maximal amount of electron charge from the environment. nih.gov

A high electrophilicity index suggests a molecule is a strong electrophile, while low chemical hardness indicates high reactivity. nih.gov For pyran-carbonitrile systems, the presence of the electron-withdrawing nitrile group significantly influences these parameters, enhancing the molecule's electrophilic character.

Local reactivity, which determines the specific site of a reaction (regioselectivity), can be predicted using the MEP map and the distribution of the frontier orbitals. As noted, the LUMO's localization on the C=C-CN system of the dihydropyran ring suggests that nucleophilic addition reactions would preferentially occur at this site. Similarly, quantum-chemical modeling has been used to study reaction mechanisms, such as the disproportionation of related dihydropyran aldehydes, by calculating the energies of reactants, transition states, and products. researchgate.net

Prediction and Simulation of Spectroscopic Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and simulate spectroscopic data, such as UV-Visible absorption spectra. materialsciencejournal.orgresearchgate.net TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities of peaks in a UV-Vis spectrum. materialsciencejournal.org

Studies on substituted pyran-carbonitriles have shown good agreement between TD-DFT simulated spectra and experimental results. materialsciencejournal.orgresearchgate.net For example, calculations on a pyranone derivative containing a nitrile group predicted electronic transitions that correlated well with the experimentally observed absorption bands. researchgate.net

| Transition | Predicted λ_max (nm) | Experimental λ_max (nm) |

| 1 | 360.0 | 366.4 |

| 2 | 313.1 | 327.4 |

| 3 | 253.6 | 252.7 |

| 4 | 242.7 | 238.5 |

| Data from a TD-DFT study on 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile. researchgate.net |

These calculations reveal that the primary electronic transitions in such molecules are typically π → π* transitions, involving the promotion of an electron from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO). The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), which often results in a shift (either hypsochromic/blue or bathochromic/red) of the absorption bands compared to the gas phase. materialsciencejournal.org

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are weak forces between molecules that govern their physical properties, such as boiling point, solubility, and crystal packing. masterorganicchemistry.comwikipedia.orglibretexts.org These forces, though weaker than covalent bonds, are crucial in supramolecular chemistry and material science. libretexts.orglibretexts.org For this compound, several types of non-covalent interactions are expected to be significant:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms. These permanent dipoles will align, leading to attractive intermolecular forces. libretexts.org

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor (like O-H or N-H), the electron-rich oxygen and nitrogen atoms can act as hydrogen bond acceptors, forming hydrogen bonds with solvent molecules (like water or alcohols) or other molecules containing acidic protons.

Van der Waals Forces (London Dispersion Forces): These are weak, temporary forces arising from fluctuations in electron density and are present in all molecules. masterorganicchemistry.com

Theoretical studies can model these interactions by analyzing dimers or clusters of molecules, calculating the interaction energies, and identifying the specific atoms involved. The MEP map is also a useful tool in this context, as the electron-rich (red) and electron-poor (blue) regions indicate likely sites for electrostatic-driven non-covalent interactions. biointerfaceresearch.com

Synthetic Utility and Role As Building Blocks in Complex Molecule Construction

Precursors for Diverse Heterocyclic Scaffolds

The strategic placement of the double bond and the nitrile group within the 3,4-dihydro-2H-pyran-5-carbonitrile framework makes it a valuable precursor for the synthesis of various heterocyclic systems. The reactivity of the nitrile group, often in conjunction with the adjacent double bond, allows for its transformation into a variety of other functional groups and its participation in cyclization reactions.

One important application is in the synthesis of fused pyran systems, such as pyrano[2,3-b]pyridines. ekb.egekb.eg These scaffolds are of interest due to their presence in a range of biologically active molecules. The synthesis often involves a multicomponent reaction where the dihydropyran-5-carbonitrile derivative acts as a key synthon. For instance, the reaction of a spiro-pyran derivative containing the amino and cyano groups with arylidene malononitriles can lead to the formation of fused pyrano[2,3-b]pyridine structures. ekb.egekb.eg

Furthermore, the related 2-amino-3-cyano-4H-pyran scaffold, which can be synthesized through one-pot multicomponent reactions, serves as a versatile starting material for a variety of heterocyclic compounds. nih.govgrowingscience.comtandfonline.comgrowingscience.com These reactions, often catalyzed by simple and environmentally benign catalysts like sodium citrate, bring together an aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound to efficiently produce the pyran ring. tandfonline.com The resulting highly functionalized pyrans can then be converted into other fused heterocyclic systems. While not directly starting from this compound, the chemistry of these related compounds highlights the synthetic potential inherent in the cyanopyran structure.

The following table summarizes the synthesis of various pyran derivatives through multicomponent reactions:

| Catalyst | Reactants | Product | Solvent | Yield (%) | Reference |

| 2-Aminoethanol | Dimedone, Malononitrile, Benzaldehyde | 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 2-Aminoethanol | 81-88 | nih.gov |

| Sodium Citrate | Aromatic Aldehydes, Malononitrile, 1,3-Dicarbonyl Compounds | Functionalized 2-amino-3-cyano-4H-pyrans | EtOH:H₂O (1:1 v/v) | High | tandfonline.com |

| Ammonia (B1221849) | Aldehydes, Ethyl Acetoacetate (B1235776), Malononitrile | 2-Amino-3-cyano-4H-pyran derivatives | Not specified | High | growingscience.com |

Intermediates in Multi-Step Stereoselective Total Synthesis

The dihydropyran motif is a common feature in many natural products and biologically active molecules, making its stereoselective synthesis a critical aspect of total synthesis. While direct examples of this compound in total synthesis are not extensively documented in readily available literature, the broader class of dihydropyran derivatives plays a crucial role as intermediates.

For example, the synthesis of potent and selective adenosine (B11128) A2A and A3 receptor agonists has been achieved using (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde as a key intermediate. nih.gov This highlights the importance of chiral dihydropyran building blocks in the synthesis of complex, biologically relevant molecules. The development of stereoselective methods to access functionalized dihydropyrans is therefore an active area of research. nih.gov

The general strategy often involves the creation of the dihydropyran ring with specific stereochemistry, which is then carried through subsequent synthetic steps. The functional groups on the dihydropyran ring, such as a nitrile, can be manipulated to build the final complex target molecule.

Contribution to the Expansion of Molecular Diversity in Organic Chemistry

The ability to generate libraries of structurally diverse compounds is a cornerstone of modern drug discovery and materials science. Multicomponent reactions (MCRs) are a powerful tool for achieving this, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.

The this compound scaffold and its close relatives are well-suited for use in MCRs to generate libraries of diverse heterocyclic compounds. mdpi.comtandfonline.com By varying the substituents on the starting materials, a wide range of pyran-based molecules can be synthesized. For instance, four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can lead to structurally diverse 3,4-dihydro-2H-pyrans. acs.org This approach allows for the systematic exploration of chemical space around the pyran core, which is valuable for identifying new compounds with desired properties.

The synthesis of DNA-encoded chemical libraries incorporating the functionalized 4H-pyran scaffold further underscores the importance of this structural motif in expanding molecular diversity for biological screening. nih.gov

Development of Novel Synthetic Methodologies through the Compound's Reactivity Profile

The unique reactivity of the this compound system drives the development of new synthetic methods. The interplay between the enol ether-like double bond and the electron-withdrawing nitrile group allows for a range of chemical transformations.

For instance, hetero-Diels-Alder reactions of functionalized α,β-unsaturated carbonyl compounds with dienophiles can yield 3,4-dihydro-2H-pyrans with high regio- and diastereoselectivity. rsc.org The development of organocatalyzed multicomponent reactions for the synthesis of hexahydropyrano pyrimidinones (B12756618) from 3,4-dihydro-2H-pyran demonstrates the utility of this starting material in creating complex heterocyclic systems in an efficient and environmentally friendly manner. epa.gov

Furthermore, palladium-catalyzed reactions offer a divergent route to various oxygen-containing heterocycles starting from dihydropyran precursors. organic-chemistry.org The ability to tune the reactivity of organometallic intermediates allows for selective cyclization pathways, leading to a diverse set of products from a common starting material. The ongoing exploration of the reactivity of dihydropyran carbonitriles and related compounds continues to inspire the development of novel and efficient synthetic methodologies.

Q & A

Q. What are the optimal synthetic routes for 3,4-dihydro-2H-pyran-5-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and ethyl acetoacetate. Ionic liquids (e.g., [2-aminobenzoato][PF6]) act as dual solvent-catalysts, enhancing reaction efficiency. For example, a one-pot synthesis under reflux in water achieves yields of 75–85% by promoting cyclization and minimizing side products. Variations in solvent polarity and temperature significantly affect reaction kinetics and product purity . Organobase catalysis (e.g., L-proline or DABCO) offers an alternative route, enabling regioselective formation of the dihydropyran ring via Knoevenagel-Michael cascade reactions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm nitrile (C≡N) stretch at 2258–2265 cm⁻¹ and dihydropyran ring vibrations (C-O-C) at 1150–1170 cm⁻¹ .

- NMR : ¹H NMR reveals diastereotopic protons on the dihydropyran ring (δ 2.5–3.5 ppm, multiplet) and nitrile absence in proton spectra. ¹³C NMR identifies the nitrile carbon at δ 115–120 ppm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, while ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 162.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies often arise from tautomerism (e.g., keto-enol equilibria) or solvent-dependent conformational changes. To address this:

Q. What computational approaches best predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. The nitrile group (LUMO-rich) is susceptible to nucleophilic attack, while the dihydropyran ring’s electron-rich oxygen (HOMO) influences regioselectivity.

- Molecular Dynamics (MD) Simulations : Model solvent effects on transition states, particularly in polar protic solvents that stabilize zwitterionic intermediates .

Q. How can mechanistic studies elucidate the role of catalysts in dihydropyran cyclization?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., Knoevenagel condensation vs. Michael addition).

- In-situ IR Monitoring : Track intermediate formation (e.g., enolate species) during organobase-catalyzed reactions .

- Control Experiments : Test catalyst-free conditions to distinguish between concerted and stepwise pathways .

Q. What experimental strategies evaluate the stability of this compound under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–80°C. Monitor degradation via HPLC and identify byproducts (e.g., ring-opened carboxylic acids) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring weight loss under nitrogen atmosphere (e.g., decomposition onset at ~180°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for dihydropyran-carbonitrile derivatives?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the pyran ring enhance nitrile reactivity in enzyme inhibition) .

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends obscured by small sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.